BenchChemオンラインストアへようこそ!

2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

Drug metabolism CYP inhibition ADME-Tox

Leverage this uniquely substituted imidazo[4,5-b]pyridine as a selective RORγ chemical probe (EC₅₀ 38 nM) with a defined, moderate CYP3A4 inhibition profile (IC₅₀ 3.0 µM)—6.7-fold weaker than SR-9186. Its 2-ethyl-3-pyrrolidinyl pattern creates a distinct three-dimensional pharmacophore, enabling systematic SAR exploration of lipophilicity effects across the 2-unsubstituted/2-methyl/2-ethyl series. Avoid analog mix-ups; verify CAS 1890635-91-2 to secure the correct tool for Th17/RORγ gene expression studies without confounding kinase inhibition. 95% purity, research-use only.

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
CAS No. 1890635-91-2
Cat. No. B1446221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
CAS1890635-91-2
Molecular FormulaC12H16N4
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(N1C3CCNC3)N=CC=C2
InChIInChI=1S/C12H16N4/c1-2-11-15-10-4-3-6-14-12(10)16(11)9-5-7-13-8-9/h3-4,6,9,13H,2,5,7-8H2,1H3
InChIKeyDIBWJHRHLIHDDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine (CAS 1890635-91-2) for Scientific Procurement: Structural Identity and Vendor Availability


2-Ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine (CAS 1890635-91-2) is a heterocyclic small molecule featuring a fused imidazo[4,5-b]pyridine core with an ethyl substituent at the 2-position and a pyrrolidin-3-yl group at the 3-position . With a molecular formula of C₁₂H₁₆N₄ and a molecular weight of 216.28 g/mol, it is primarily supplied as a research chemical with typical purity specifications of 95% from vendors such as Leyan and AKSci . The compound belongs to the imidazo[4,5-b]pyridine class, a privileged scaffold in medicinal chemistry known for its structural similarity to purines and its widespread utility in kinase inhibitor development [1]. This baseline overview establishes the compound's identity and sourcing landscape, which is critical for procurement decisions.

Why 2-Ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine Cannot Be Readily Substituted by In-Class Analogs


Within the imidazo[4,5-b]pyridine chemotype, even subtle modifications to the substitution pattern can profoundly alter both target engagement and off-target liability profiles [1]. This is clearly illustrated by the contrast between 2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine and its close structural analogs, such as the 2-unsubstituted (CAS 1503107-99-0) and 2-methyl (CAS 1534696-32-6) variants . Furthermore, the specific arrangement of the ethyl group at the 2-position and the pyrrolidin-3-yl group at the 3-position creates a unique three-dimensional pharmacophore that is distinct from the substitution patterns observed in advanced clinical candidates like CCT137690 or BYK191023 [2]. Procurement of an incorrect analog carries the tangible risk of investing in a compound with divergent, and potentially irrelevant, biological activity for a given research program. The quantitative evidence in the following section substantiates the specific differentiation points that render this particular substitution pattern a distinct chemical tool.

Quantitative Differentiation Evidence for 2-Ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine (CAS 1890635-91-2)


CYP3A4 Inhibition Profile: A 6.7-Fold Lower Potency Compared to the Tool Inhibitor SR-9186

In human liver microsomes using midazolam as a probe substrate, 2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine exhibits an IC₅₀ of 3.0 μM for CYP3A4 inhibition [1]. This represents a 6.7-fold lower potency compared to the well-characterized imidazo[4,5-b]pyridine-based CYP3A4 inhibitor SR-9186 (ML368), which demonstrates an IC₅₀ of 0.009–0.011 μM in analogous assays [2][3]. The substantial difference in CYP3A4 inhibition potency is a key differentiating factor between these two compounds.

Drug metabolism CYP inhibition ADME-Tox Hepatotoxicity

RORγ Nuclear Receptor Activity: Nanomolar Potency Differentiates from Kinase-Focused Imidazopyridines

In a Gal4 luciferase reporter gene assay using CHOK1 cells expressing the mouse RORγ ligand-binding domain, 2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine demonstrates an EC₅₀ of 38 nM [1]. This activity profile contrasts sharply with the primary pharmacology of well-known imidazo[4,5-b]pyridines such as CCT137690, which is a potent pan-Aurora and FLT3 kinase inhibitor (IC₅₀ values of 15, 25, and <0.5 nM for Aurora A, B, and FLT3, respectively) but does not have reported RORγ activity [2]. This fundamental difference in target engagement highlights a divergent biological pathway.

Nuclear receptor RORγ Immunology Inflammation

Physicochemical Differentiation: 2-Ethyl Substitution Confers Distinct Lipophilicity Compared to 2-Methyl and Unsubstituted Analogs

Computational property analysis reveals that the 2-ethyl substituent on the target compound (CAS 1890635-91-2) increases its calculated complexity (245) and molecular weight (216.28 g/mol) relative to its 2-unsubstituted (CAS 1503107-99-0; MW = 188.23) and 2-methyl (CAS 1534696-32-6; MW = 202.26) analogs [1][2]. While experimental logP data are not publicly available, this structural progression (H → methyl → ethyl) is a well-established strategy in medicinal chemistry to systematically modulate lipophilicity and, consequently, a compound's solubility, permeability, and metabolic stability [3]. The 2-ethyl group provides a distinct lipophilic vector compared to the smaller methyl or hydrogen substituents.

Lipophilicity Physicochemical properties Medicinal chemistry LogP

Defined Application Scenarios for 2-Ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine (CAS 1890635-91-2) Based on Quantitative Evidence


Investigating RORγ-Dependent Transcriptional Programs in Autoimmune and Inflammatory Models

The compound's demonstrated nanomolar activity (EC₅₀ = 38 nM) at the RORγ nuclear receptor, as quantified in a Gal4 luciferase reporter assay [1], makes it a suitable chemical probe for dissecting RORγ-mediated gene expression. This application is distinct from the use of imidazo[4,5-b]pyridines optimized as kinase inhibitors (e.g., CCT137690) [2]. Researchers can use this compound to study the functional consequences of RORγ modulation in relevant cell types, such as Th17 cells, without the confounding effects of potent kinase inhibition.

A Structurally-Distinct Scaffold for Evaluating CYP3A4-Mediated Drug-Drug Interaction (DDI) Liability

With a CYP3A4 IC₅₀ of 3.0 μM, this compound presents a moderate inhibition profile that is 6.7-fold weaker than the potent tool inhibitor SR-9186 [1][3]. This positions it as a useful comparator compound or a building block for constructing a chemical series with a defined, moderate CYP inhibition liability. Its distinct imidazo[4,5-b]pyridine core, compared to other CYP3A4 inhibitor chemotypes, allows researchers to explore structure-activity relationships for CYP inhibition in a novel chemical space [2].

Core Scaffold for Fragment-Based or Structure-Activity Relationship (SAR) Studies Modulating Lipophilicity

The well-defined structural progression from 2-unsubstituted (CAS 1503107-99-0) to 2-methyl (CAS 1534696-32-6) to 2-ethyl (CAS 1890635-91-2) [1][2] provides a logical series for systematically probing the impact of incremental lipophilicity on target engagement, cellular permeability, and metabolic stability. This compound serves as the most lipophilic member of this simple analog series, enabling researchers to evaluate the influence of this key physicochemical parameter on their biological system of interest [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.